Electron Beam Main-Chain Scission Efficiency (Gs): α-Chloroacrylate Polymer Class Advantage Over PMMA
Polymers derived from α-chloroacrylate monomers exhibit substantially higher electron-beam main-chain scission efficiency (Gs) than the industry-standard positive resist poly(methyl methacrylate) (PMMA). For poly(methyl α-chloroacrylate) (PMCA), the Gs value is increased by a factor of approximately 4 relative to PMMA (Gs ≈ 1.3 for PMMA versus Gs ≈ 5–6 for PMCA) [1]. Poly(cyclohexyl α-chloroacrylate) (PCCA) demonstrates Gs = 3.8 under γ-radiation [2]. While a directly measured Gs for poly(tert-butyl 2-chloroacrylate) in a peer-reviewed primary paper is not available, patent literature describes this polymer as having Gs = 3.8 as determined by GPC following electron-beam irradiation [3]. The elevated Gs values observed across the α-chloroacrylate polymer class are attributed to the α-chlorine substituent, which weakens the polymer backbone toward radiation-induced scission [1]. This class-level enhancement positions tert-butyl 2-chloroacrylate-derived polymers as candidates for higher-sensitivity positive-tone resists compared to PMMA-based formulations.
| Evidence Dimension | Electron beam / γ-radiation main-chain scission efficiency (Gs, events per 100 eV) |
|---|---|
| Target Compound Data | Poly(tert-butyl 2-chloroacrylate): Gs = 3.8 (patent data, electron-beam) [3]; Class-level: Poly(methyl α-chloroacrylate) Gs ≈ 5–6, i.e., ~4× PMMA [1]; Poly(cyclohexyl α-chloroacrylate) Gs = 3.8, Gx = 0.6 (γ-radiation) [2] |
| Comparator Or Baseline | PMMA: Gs ≈ 1.3 (electron-beam, well-established literature baseline) [1] |
| Quantified Difference | α-Chloroacrylate polymers exhibit Gs values 3–5× higher than PMMA; poly(tert-butyl 2-chloroacrylate) Gs = 3.8 represents ~2.9× PMMA baseline |
| Conditions | Gs measured via GPC following electron-beam or γ-radiation irradiation of polymer films; patent data for tert-butyl variant specifies electron-beam irradiation with molecular weight determination by GPC using polystyrene calibration |
Why This Matters
Higher Gs translates directly to greater sensitivity in electron-beam lithography, enabling lower exposure doses and higher throughput for microfabrication processes where PMMA sensitivity is a known throughput bottleneck.
- [1] Helbert, J. N.; Pochan, J. M.; Lafleur, E. E. Radiation Degradation Study of Poly(methyl α-chloroacrylate) and the Methyl Methacrylate Copolymer. Macromolecules 1978, 11 (3), 610–613. View Source
- [2] Pathak, C. P.; Patil, D. R.; Kulkarni, S. D. Synthesis, Thermal Properties, and Radiolysis of Poly(Cyclohexyl α-Chloroacrylate). J. Macromol. Sci. Part A: Chem. 1987, 24 (5), 557–566. View Source
- [3] Tamura, K. et al. Positive-working radiation-sensitive composition and process for forming a pattern. U.S. Patent 6,576,400 B1, June 10, 2003. (Discloses polymers with Gs ≥ 2.5, including α-chloroacrylate-derived polymers). View Source
